REACTION_CXSMILES
|
C(OP([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][C:17]2[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][N:18]=2)[CH:11]=1)(=O)OCC)C.C(O[K])(C)(C)C.O=[C:34]1[CH2:39][CH2:38][N:37]([C:40]([O:42][C:43]([CH3:46])([CH3:45])[CH3:44])=[O:41])[CH2:36][CH2:35]1.P(=O)([O-])[O-]>O1CCCC1>[C:43]([O:42][C:40]([N:37]1[CH2:38][CH2:39][C:34](=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][C:17]3[CH:22]=[CH:21][C:20]([C:23]([F:24])([F:25])[F:26])=[CH:19][N:18]=3)[CH:11]=2)[CH2:35][CH2:36]1)=[O:41])([CH3:46])([CH3:44])[CH3:45]
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Name
|
|
Quantity
|
155.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)OC1=NC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
79.7 g
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])=O
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Name
|
ice water
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
The resulting red mixture was stirred between −6° C. and −10° C. for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature rose to −3° C. during the addition
|
Type
|
CUSTOM
|
Details
|
rose to 2° C
|
Type
|
STIRRING
|
Details
|
The resulting red mixture was stirred at temperatures
|
Type
|
CUSTOM
|
Details
|
reaching 21° C. over the next 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at ambient temperature for 2.5 h
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
was extracted with successive 1.0 L and 0.6 L portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 500 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a thick semi solid residue
|
Type
|
ADDITION
|
Details
|
250 mL of methyl t-butyl ether was added
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at −10° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo at 25° C. for 66 h
|
Duration
|
66 h
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=CC1=CC(=CC=C1)OC1=NC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |